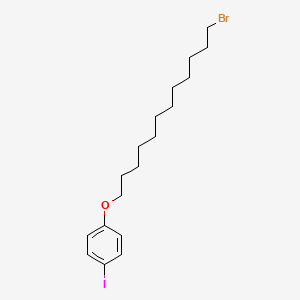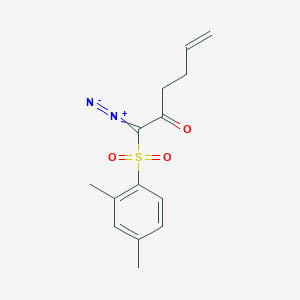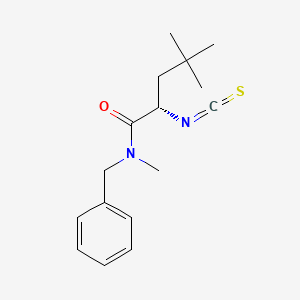
1-((12-Bromododecyl)oxy)-4-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((12-Bromododecyl)oxy)-4-iodobenzene is a compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a bromododecyl group and an iodine atom attached to a benzene ring, making it a versatile molecule for synthetic and industrial applications.
Métodos De Preparación
The synthesis of 1-((12-Bromododecyl)oxy)-4-iodobenzene typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination: The starting material, dodecanol, undergoes bromination to form 12-bromododecanol.
Etherification: The bromododecanol is then reacted with 4-iodophenol in the presence of a base to form the desired ether linkage, resulting in this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-((12-Bromododecyl)oxy)-4-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution with a thiol can replace the bromine atom with a thiol group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include bases, nucleophiles, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-((12-Bromododecyl)oxy)-4-iodobenzene has several scientific research applications, including:
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Mecanismo De Acción
The mechanism of action of 1-((12-Bromododecyl)oxy)-4-iodobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromododecyl and iodine groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparación Con Compuestos Similares
1-((12-Bromododecyl)oxy)-4-iodobenzene can be compared with other similar compounds, such as:
1-((12-Bromododecyl)oxy)-4-bromobenzene: This compound has a bromine atom instead of an iodine atom, which can affect its reactivity and applications.
1-((12-Bromododecyl)oxy)-4-chlorobenzene: The presence of a chlorine atom instead of iodine can lead to different chemical and physical properties.
1-((12-Bromododecyl)oxy)-4-fluorobenzene: The fluorine atom can impart unique properties, such as increased stability and different reactivity patterns.
The uniqueness of this compound lies in the combination of the bromododecyl and iodine groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Número CAS |
878476-53-0 |
|---|---|
Fórmula molecular |
C18H28BrIO |
Peso molecular |
467.2 g/mol |
Nombre IUPAC |
1-(12-bromododecoxy)-4-iodobenzene |
InChI |
InChI=1S/C18H28BrIO/c19-15-9-7-5-3-1-2-4-6-8-10-16-21-18-13-11-17(20)12-14-18/h11-14H,1-10,15-16H2 |
Clave InChI |
XECDGHIPFKQZQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCCCCCCCCCCCCBr)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile](/img/structure/B14176836.png)


![2-Hydroxy-4-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]benzonitrile](/img/structure/B14176857.png)

![2'-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine](/img/structure/B14176867.png)
![4-Allyloxy-[1,2]naphthoquinone](/img/structure/B14176875.png)
![Phenol, 2-[(E)-(1H-pyrrol-2-ylmethylene)amino]-](/img/structure/B14176877.png)
![N-(2-Chlorophenyl)-5-[4-(3-chlorophenyl)piperazin-1-yl]pentanamide](/img/structure/B14176881.png)
![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid](/img/structure/B14176882.png)
![17-{[(2-Hexadecyloctadecyl)oxy]methyl}tritriacontane](/img/structure/B14176885.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(2-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B14176892.png)
![1H-1,2,3-Triazole, 4-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14176900.png)

